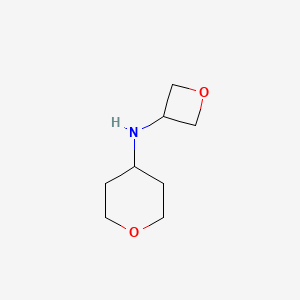

N-(oxetan-3-yl)oxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-(oxetan-3-yl)oxan-4-amine |

InChI |

InChI=1S/C8H15NO2/c1-3-10-4-2-7(1)9-8-5-11-6-8/h7-9H,1-6H2 |

InChI Key |

VLTVCFSSRRWWPW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2COC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of N Oxetan 3 Yl Oxan 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For N-(oxetan-3-yl)oxan-4-amine, both one-dimensional and two-dimensional NMR techniques provide a wealth of structural information.

One-Dimensional NMR (¹H and ¹³C) Techniques

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the oxetane (B1205548) and oxane rings, as well as the amine proton. The protons on the oxetane ring typically appear as multiplets due to complex spin-spin coupling. Specifically, the methylene (B1212753) protons adjacent to the oxygen (C2 and C4 of the oxetane ring) are anticipated to resonate at approximately δ 4.3–4.7 ppm. mdpi.com The methine proton at C3 of the oxetane ring, which is attached to the nitrogen, would likely appear as a multiplet in the region of δ 3.5–4.2 ppm.

The protons of the oxane ring would also show distinct signals. The protons on the carbons adjacent to the ring oxygen (C2 and C6 of the oxane ring) are expected to appear as multiplets around δ 3.2–4.0 ppm. The remaining methylene protons of the oxane ring would resonate further upfield, typically between δ 1.4 and 1.9 ppm. The proton on the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent, generally in the range of δ 0.5-5.0 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbons of the oxetane ring are expected in the range of δ 60–80 ppm. The carbon atom attached to the nitrogen (C3 of the oxetane) would be deshielded. Carbons in the oxane ring adjacent to the oxygen are expected around δ 67-68 ppm, while the other ring carbons would appear at higher field. mdpi.com Carbons directly attached to the nitrogen atom in similar amine structures typically appear in the 10-65 ppm region of a ¹³C NMR spectrum. chemicalbook.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxetane-CH₂ | ~4.3 - 4.7 (m) | ~70 - 80 |

| Oxetane-CH | ~3.5 - 4.2 (m) | ~60 - 70 |

| Oxane-CH₂O | ~3.2 - 4.0 (m) | ~67 - 68 |

| Oxane-CH₂ | ~1.4 - 1.9 (m) | ~30 - 40 |

| Oxane-CH | ~2.8 - 3.2 (m) | ~50 - 60 |

| NH | ~0.5 - 5.0 (br s) | N/A |

Predicted values are based on data from analogous structures and general NMR principles. mdpi.comchemicalbook.commdpi.com

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling relationships between protons, confirming the connectivity within the oxetane and oxane rings. For example, cross-peaks would be observed between the methine proton and the methylene protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the oxetane and oxane rings via the amine linker. A key correlation would be expected between the N-H proton and the C3 of the oxetane ring and the C4 of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry of the molecule, for instance, by observing through-space interactions between protons on the oxetane and oxane rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For this compound, LC-MS with electrospray ionization (ESI) would be the method of choice. The molecular formula of the hydrochloride salt is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . bldpharm.com The free base, this compound, has a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . In positive ion mode ESI-MS, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 158.1.

The fragmentation pattern in MS/MS analysis would provide further structural confirmation. Alpha-cleavage is a dominant fragmentation pathway for amines, which would involve the cleavage of bonds adjacent to the nitrogen atom. uni.lu Expected fragmentation pathways for this compound would include the loss of the oxetane ring or fragmentation within the oxane ring, leading to characteristic daughter ions.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 158.1 | Protonated molecular ion |

| [M+Na]⁺ | 180.1 | Sodium adduct |

| Fragment 1 | Variable | Resulting from α-cleavage at the oxane ring |

| Fragment 2 | Variable | Resulting from cleavage of the C-N bond to the oxetane ring |

Predicted m/z values are based on the molecular formula and common adducts and fragmentation patterns. bldpharm.comuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. As a secondary amine, a single, sharp N-H stretching vibration is expected in the region of 3320–3280 cm⁻¹ for saturated amines. spectroscopyonline.com The C-N stretching vibration would likely appear in the range of 1000–1250 cm⁻¹. chemicalbook.com

The presence of the two ether linkages (one in the oxetane and one in the oxane ring) would be confirmed by strong C-O stretching bands, typically observed between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methylene and methine groups will be observed in the region of 2850–3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3320 - 3280 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C-O (ether) | Stretch | 1000 - 1300 |

| C-N (amine) | Stretch | 1000 - 1250 |

| N-H | Bend | 1550 - 1650 (often weak or absent for secondary amines) |

Expected values are based on general IR correlation tables and data for similar compounds. chemicalbook.comspectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination

While obtaining a suitable single crystal for X-ray diffraction can be challenging, this technique provides the most definitive three-dimensional structure of a molecule in the solid state. Although no specific crystal structure for this compound is publicly available, data from related oxetane-containing compounds can provide insights into the expected structural features. acs.org

The oxetane ring is known to be puckered, with puckering angles that can be influenced by the substituents. acs.org The C-O bond lengths in an oxetane ring are typically around 1.43–1.46 Å, and the C-C bonds are around 1.53–1.54 Å. acs.org The internal bond angles of the oxetane ring are constrained, with C-O-C angles around 92° and C-C-C angles around 85°. acs.org The oxane ring typically adopts a chair conformation to minimize steric strain.

In the solid state, intermolecular hydrogen bonding between the amine proton and the oxygen atoms of the oxetane or oxane rings of neighboring molecules would be expected, playing a significant role in the crystal packing.

| Parameter | Expected Value |

|---|---|

| Oxetane Ring Conformation | Puckered |

| Oxane Ring Conformation | Chair |

| Oxetane C-O Bond Length | ~1.43 - 1.46 Å |

| Oxetane C-C Bond Length | ~1.53 - 1.54 Å |

| Oxetane C-O-C Bond Angle | ~92° |

| Intermolecular Interactions | Hydrogen bonding (N-H···O) |

Expected values are based on crystallographic data of analogous oxetane-containing structures. acs.org

Chromatographic Techniques for Purity Assessment and Characterization

The determination of purity and the characterization of this compound and its derivatives rely heavily on modern chromatographic techniques. These methods are essential for separating the target compound from starting materials, by-products, and other impurities, ensuring the quality and reliability of the final product for research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound derivatives. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing oxetane-containing heterocyclic compounds. In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.

Method development for related oxetane derivatives often involves optimizing the mobile phase composition, pH, and flow rate to achieve adequate resolution between the main peak and any impurities. researchgate.net For instance, analysis of 4-(oxetan-3-yl)piperidine, a structurally related compound, has been successfully performed using a C18 column with UV detection. The retention time, a key parameter for compound identification under specific conditions, is meticulously recorded. Purity is typically determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. mdpi.com

Stress degradation studies, where the compound is subjected to harsh conditions (acidic, basic, oxidative, thermal), are often analyzed by HPLC to demonstrate the stability-indicating nature of the method. researchgate.net This ensures that any degradation products can be separated from the intact drug substance, which is a critical requirement in pharmaceutical development.

Below is a table summarizing typical HPLC conditions used for the analysis of related oxetane derivatives.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) oiv.int |

| Wavelength | 220-254 nm researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Purity Calculation | Area Percent Method mdpi.com |

The following table presents representative HPLC data for various oxetane derivatives, illustrating typical retention times and purity assessments found in research. mdpi.com

| Compound | Retention Time (min) | Purity (%) |

| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | 6.898 | 98 |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | 8.286 | 93 |

| 2-methoxy-N-(4-(3-methyloxetan-3-yl)phenyl)aniline | 8.251 | 98 |

| 5-chloro-1-methylene-2,3-dihydro-1H-indene | 9.720 | 99.4 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This technology utilizes columns packed with smaller particles (typically less than 2 µm), which necessitates instrumentation capable of handling much higher backpressures (up to 100 MPa). researchgate.netresearchgate.net

Research Findings: The primary advantage of UPLC in the analysis of this compound derivatives is its ability to provide faster analysis times and greater peak capacity, meaning more components can be resolved within a single run. researchgate.net This is particularly beneficial for complex reaction mixtures or for high-throughput screening of compound libraries. The increased sensitivity of UPLC is also crucial for detecting and quantifying trace-level impurities that might be missed by HPLC. researchgate.net

UPLC is often coupled with mass spectrometry (UPLC-MS/MS), a powerful combination for the characterization of heterocyclic amines. mdpi.comnih.gov This hyphenated technique not only separates the compounds but also provides mass-to-charge ratio information, enabling definitive structural identification and confirmation of the target compound and its metabolites or degradation products. nih.govfrontiersin.org For this compound, UPLC-MS/MS would be the method of choice for detailed structural elucidation and for bioanalytical studies. nih.govbldpharm.com

The transition from an HPLC method to a UPLC method involves careful consideration of parameters to leverage the benefits of the technology. The underlying principles of separation remain the same as in HPLC, but the operational parameters are scaled to accommodate the smaller particle size and higher pressures. researchgate.net

The table below outlines the key differences and advantages of UPLC compared to HPLC for the characterization of complex amine derivatives.

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm researchgate.net |

| Operating Pressure | Lower (up to 400 bar) researchgate.net | Higher (up to 1000 bar / 15,000 psi) researchgate.net |

| Analysis Time | Longer | Significantly Shorter researchgate.net |

| Resolution | Good | Excellent researchgate.net |

| Sensitivity | Standard | Higher researchgate.net |

| Solvent Consumption | Higher | Lower researchgate.net |

The adoption of UPLC technology allows for more efficient and detailed characterization of this compound and its derivatives, supporting faster process development and more thorough quality control. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N Oxetan 3 Yl Oxan 4 Amine

Quantum Mechanical and Molecular Mechanics Simulations

Computational studies, employing both quantum mechanics (QM) and molecular mechanics (MM), are fundamental to elucidating the intrinsic properties of N-(oxetan-3-yl)oxan-4-amine.

Quantum Mechanics (QM): QM calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure of the molecule. nih.gov For the oxetane (B1205548) moiety, QM modeling has been successfully used to predict reactivity, such as the rate of hydrolysis by enzymes like microsomal epoxide hydrolase (mEH). researchgate.netresearchgate.net Studies have shown a strong correlation between the Lowest Unoccupied Molecular Orbital (LUMO) energy and the rate of diol formation for structurally similar oxetanes, suggesting that intrinsic reactivity is a key determinant in their metabolism. researchgate.netresearchgate.net For this compound, QM methods can be used to calculate properties like partial charges, electrostatic potential maps, and frontier molecular orbital energies, which are crucial for understanding its reactivity and potential interactions. nih.gov

Molecular Mechanics (MM): MM simulations, which use classical physics force fields like Amber, Dreiding, or UFF, are better suited for studying large systems or for performing long-timescale simulations, such as conformational analysis. gaussian.com MM procedures have been shown to accurately reproduce the conformational behavior of oxane derivatives. epa.govugr.es For a molecule like this compound, a force field would be parameterized to describe the bond lengths, angles, and dihedral terms for both the oxetane and oxane rings, as well as the linking secondary amine, to explore its dynamic behavior in various environments. gaussian.comrsc.org

Conformational Analysis and Energy Landscapes of Oxetane and Oxane Rings

Oxetane Ring: The four-membered oxetane ring is characterized by significant ring strain (approximately 107 kcal/mol). utexas.edu While unsubstituted oxetane is nearly planar, the introduction of substituents typically results in a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.orgmdpi.com X-ray crystallography has confirmed puckering in substituted oxetanes. acs.org The degree of puckering is an important structural feature that influences how the ring and its substituents are presented for interaction with biological macromolecules.

Oxane Ring: The six-membered oxane ring is conformationally flexible and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. The conformational equilibrium of oxane derivatives can be studied at low temperatures using NMR. chempedia.info The predominant conformation in substituted oxanes is determined by a balance between stabilizing gauche effects and destabilizing steric interactions from the substituents. epa.govugr.es For this compound, the oxane ring would likely exist in a chair conformation with the N-(oxetan-3-yl)amino substituent in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric clashes.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies can hypothesize its binding mode and identify key interactions that contribute to affinity.

The oxetane moiety is a versatile functional group in ligand-protein interactions. It can serve as a hydrogen bond acceptor via its oxygen atom, a feature that is considered important for the bioactivity of compounds like Taxol. researchgate.net The polarized C-H bonds of the oxetane ring can also participate in favorable CH−π interactions with aromatic residues like tyrosine in a protein's active site. acs.org In other cases, docking studies have suggested that an oxetane ring may primarily serve as a conformational control element, positioning other key pharmacophoric features for optimal interaction without directly contacting the protein itself. acs.orgsemanticscholar.org Some studies have even proposed that the oxetane oxygen can chelate metal ions, such as the Zn²⁺ in the active site of matrix metalloproteinases (MMPs). researchgate.net

The oxane ring typically engages in van der Waals or hydrophobic interactions within a binding pocket. The secondary amine linker provides an additional crucial point of interaction, capable of acting as both a hydrogen bond donor and acceptor. Docking simulations of this compound into various kinase or enzyme active sites would explore these potential interactions to guide further optimization. researchgate.netnih.gov

Structure-Property Relationship (SPR) Analyses

SPR studies use computational methods to correlate chemical structures with their physicochemical and pharmacokinetic properties.

Matched Molecular Pair (MMP) Analysis for Structural Modifications

MMP analysis is a powerful data-mining technique that involves comparing pairs of compounds that differ by only a single, well-defined structural transformation. chimia.ch This approach allows for the quantitative assessment of how specific structural changes affect molecular properties. The oxetane ring is frequently used in such analyses as a bioisosteric replacement for other common chemical groups. morressier.com

Table 1: Common Bioisosteric Replacements for Oxetanes and Their Typical Effects

| Original Group | Replacement | Common Effects on Properties |

|---|---|---|

| Carbonyl | Oxetane | Maintains H-bonding ability, increases 3D-character, may improve metabolic stability. acs.orgsemanticscholar.org |

For this compound, MMP analysis could be used to explore the impact of modifying the oxetane or oxane rings. For instance, replacing the oxetane with a cyclobutane (B1203170) or a gem-dimethyl group could be analyzed to quantify the oxetane's contribution to solubility, metabolic stability, and potency. researchgate.net

In Silico Prediction of Pharmacokinetic Parameters (e.g., Volume of Distribution)

In silico models are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the drug discovery process. mdpi.com The volume of distribution (Vd) is a key pharmacokinetic parameter that describes how a drug distributes between blood plasma and the rest of the body. acs.org

Prediction of Vd is often achieved using quantitative structure-property relationship (QSPR) models or physiologically-based equations like the Øie-Tozer equation. nih.govacs.org These models rely on input parameters that can be calculated or experimentally determined, such as:

LogP/LogD: A measure of lipophilicity. The polar oxetane and oxane rings are expected to result in a relatively low LogP for this compound. acs.org

pKa: The basicity of the secondary amine is a critical determinant of its ionization state at physiological pH. The electron-withdrawing nature of the oxetane ring is known to lower the pKa of nearby amines. nih.gov

Fraction unbound in plasma (fu): The extent to which the compound binds to plasma proteins.

By inputting these calculated or estimated parameters into established models, a predicted Vd for this compound can be generated, providing crucial early insights into its likely disposition in the body. acs.orgumich.edu

Table 2: Predicted Pharmacokinetic Parameters for a Representative Compound This table is for illustrative purposes, showing typical outputs from ADME prediction software.

| Parameter | Predicted Value | Significance |

|---|---|---|

| cLogP | 1.5 ± 0.5 | Low to moderate lipophilicity. |

| Vd (L/kg) | 1.0 - 5.0 | Indicates distribution into tissues beyond total body water. mdpi.com |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions, including the synthesis of this compound. A highly plausible synthetic route is the reductive amination between oxan-4-one and oxetan-3-amine.

Computational studies of the reductive amination process have detailed the thermodynamics and kinetics of the key steps. nih.govrsc.org The reaction typically proceeds through the following stages:

Hemiaminal formation: Nucleophilic attack of the amine (oxetan-3-amine) on the ketone carbonyl (oxan-4-one). nih.gov

Dehydration: Elimination of a water molecule from the hemiaminal to form an imine or iminium ion intermediate. This step is often the equilibrium-determining step. nih.gov

Reduction: Hydrogenation of the imine/iminium ion to yield the final secondary amine product, this compound. nih.gov

Medicinal Chemistry Applications and Preclinical Biological Evaluation of N Oxetan 3 Yl Oxan 4 Amine Analogues

Bioisosteric Replacement Strategies Involving Oxetane (B1205548) and Oxane Moieties

Bioisosterism, the practice of substituting one chemical group with another that produces a broadly similar biological effect, is a key tactic in drug design to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The oxetane and oxane rings within the N-(oxetan-3-yl)oxan-4-amine framework offer distinct advantages as bioisosteres.

Oxetanes as Carbonyl and Gem-Dimethyl Bioisosteres

The oxetane ring has gained significant traction in medicinal chemistry as a versatile bioisostere for carbonyl and gem-dimethyl groups. acs.orgresearchgate.net The substitution of a metabolically susceptible methylene (B1212753) group with a gem-dimethyl moiety is a common strategy to block oxidation; however, this often leads to an undesirable increase in lipophilicity. acs.org The oxetane ring provides a polar alternative that can confer metabolic stability while simultaneously improving aqueous solubility. acs.org

Furthermore, the oxetane moiety can mimic the hydrogen-bonding acceptor capability of a carbonyl group, making it a suitable replacement to circumvent degradation pathways specific to ketones or to secure novel intellectual property. acs.org Studies have shown that 3,3-disubstituted oxetanes can effectively serve as surrogates for carbonyl groups, maintaining comparable dipole moments and lone pair orientations, which are crucial for receptor binding. acs.org

Oxetanols and Thietanols as Carboxylic Acid Surrogates

Building on the principle of the oxetane ring as a carbonyl isostere, oxetan-3-ol (B104164) has been investigated as a potential surrogate for the carboxylic acid functional group. nih.gov Carboxylic acids are often associated with poor membrane permeability and rapid metabolism. Bioisosteric replacement with less acidic and more lipophilic groups like oxetan-3-ol can be particularly advantageous for drugs targeting the central nervous system (CNS), where brain penetration is critical. nih.govnih.gov Research has demonstrated that oxetan-3-ol and related structures hold promise as effective carboxylic acid bioisosteres, offering a means to modulate physicochemical properties favorably. nih.gov

Impact of Four-Membered Rings on Molecular Properties

The incorporation of a four-membered ring like oxetane into a molecule can profoundly influence its physicochemical and pharmacological properties. The key impacts are summarized below:

| Property | Impact of Oxetane Incorporation | Reference |

| Basicity (pKa) | The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of a nearby amine. An oxetane positioned alpha to an amine has been shown to lower the amine's pKa by approximately 2.7 units. | acs.org |

| Solubility | The inherent polarity and three-dimensional nature of the oxetane ring can lead to a substantial increase in aqueous solubility. | acs.org |

| Lipophilicity (LogD) | Replacing lipophilic groups like gem-dimethyl with a polar oxetane ring typically reduces the overall lipophilicity of the molecule. | acs.org |

| Metabolic Stability | Oxetanes can be used to block metabolically labile sites, often leading to improved stability against oxidative metabolism by cytochrome P450 enzymes. | acs.org |

| Molecular Conformation | The rigid, puckered structure of the oxetane ring introduces a greater degree of three-dimensionality (sp³ character) into a molecule, which can lead to higher target selectivity and improved pharmacokinetic profiles. | acs.org |

The oxane (tetrahydropyran) ring is also a highly privileged scaffold in medicinal chemistry, frequently found in marketed drugs. chemicalbook.com Its inclusion is often associated with favorable metabolic stability and solubility profiles.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Elucidating Structural Determinants of Biological Activity

A systematic SAR study of this compound analogues would involve the synthesis and biological evaluation of a series of related compounds to determine which structural features are critical for activity. Key modifications would likely include:

Substitution on the Oxetane Ring: Exploring the impact of substituents at the 2- and 4-positions of the oxetane ring to probe for additional binding interactions or to modulate physicochemical properties.

Substitution on the Oxane Ring: Introducing substituents at various positions on the oxane ring to explore the steric and electronic requirements of the target binding pocket.

Modification of the Amine Linker: Investigating the effect of N-alkylation, N-acylation, or replacement of the amine with other linking groups to understand its role in target engagement.

Stereochemistry: For chiral analogues, the separation and individual testing of enantiomers would be crucial, as biological targets often exhibit stereospecific binding.

For instance, in studies of other oxetane-containing series, the introduction of specific substituents has led to significant improvements in potency and selectivity. nih.govnih.gov The goal of these modifications is to build a comprehensive map of the chemical space around the this compound scaffold that is favorable for biological activity.

Design and Synthesis of SAR-Driven Compound Libraries

Based on initial SAR findings, focused libraries of compounds would be designed and synthesized to further probe the key interactions and optimize the desired biological activity. The synthesis of such libraries often relies on robust and versatile chemical reactions that allow for the rapid generation of diverse analogues.

Common synthetic strategies for preparing oxetane-containing amines include:

Reductive Amination: The reaction of oxetan-3-one with an appropriate amine (in this case, oxan-4-amine) in the presence of a reducing agent is a common and efficient method. acs.org

Nucleophilic Substitution: The reaction of a suitable oxetane electrophile with oxan-4-amine.

Late-Stage Functionalization: Developing synthetic routes that allow for the introduction of the oxetane or oxane moiety late in the synthesis can provide rapid access to a wide range of analogues. nih.govconnectjournals.com

The table below outlines a hypothetical matrix for a small compound library designed to explore the SAR of the this compound scaffold.

| Compound ID | R¹ (Oxetane) | R² (Oxane) | R³ (Amine) | Predicted Biological Activity |

| NXO-001 | H | H | H | Baseline |

| NXO-002 | 2-Me | H | H | Increase/Decrease |

| NXO-003 | H | 2-F | H | Increase/Decrease |

| NXO-004 | H | H | Me | Increase/Decrease |

| NXO-005 | 2-Me | 2-F | Me | Synergistic/Antagonistic Effect |

By systematically synthesizing and testing compounds like those outlined above, medicinal chemists can elucidate the detailed SAR for the this compound series, guiding the design of more potent and selective drug candidates.

Identification of Preclinical Pharmacological Targets

Detailed below are the specific pharmacological targets for which no public data could be found regarding the activity of this compound or its analogues.

Kappa Opioid Receptor (KOR) Antagonism

There is no available research demonstrating the evaluation of this compound or its analogues as antagonists of the Kappa Opioid Receptor.

Cannabinoid Receptor 1 (CB1) Inverse Agonism

No studies have been published that assess the potential of this compound analogues to act as inverse agonists at the Cannabinoid Receptor 1.

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

There is a lack of publicly available data on the evaluation of this compound and its derivatives as inhibitors of ATM Kinase.

Neuropeptide S Receptor (NPSR) Antagonism

The potential for this compound analogues to antagonize the Neuropeptide S Receptor has not been reported in the scientific literature.

Modulation of p53 Function

No research has been published detailing any investigation into the effects of this compound or its analogues on the function of the p53 tumor suppressor protein.

In Vitro Biological Assay Methodologies for Efficacy Assessment

The initial preclinical evaluation of novel compounds, such as analogues of this compound, involves a battery of in vitro assays to determine their biological activity and mechanism of action at the cellular and molecular level. These assays are crucial for identifying promising candidates for further development.

One of the primary assessments for potential anticancer agents is their ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability and proliferation. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

The general procedure involves seeding cancer cell lines in multi-well plates, followed by treatment with various concentrations of the test compounds (e.g., this compound analogues). After an incubation period, typically 48 to 72 hours, the MTT reagent is added. Subsequently, a solubilizing agent (like DMSO) is used to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. Several indole-based analogues containing an oxetane functional group have demonstrated potent cytotoxicity with micromolar GI50 values against various human cancer cell lines. nih.govnih.gov

Example Data Table: Antiproliferative Activity of this compound Analogues

| Compound | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Cancer Cell Line C (IC50, µM) |

|---|---|---|---|

| Analogue 1 | 5.2 | 8.1 | 12.5 |

| Analogue 2 | 1.8 | 2.5 | 4.9 |

| Analogue 3 | > 50 | > 50 | > 50 |

| Doxorubicin (Control) | 0.1 | 0.15 | 0.2 |

This table presents hypothetical data for illustrative purposes.

Compounds that inhibit cell proliferation often do so by interfering with the cell cycle. Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This analysis helps to elucidate the mechanism of action of an antiproliferative compound.

For this assay, cancer cells are treated with the test compounds for a defined period. The cells are then harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). The fluorescence intensity of individual cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, generating a histogram that reveals the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests that the compound may be targeting a checkpoint or process within that phase. For instance, some inhibitors can cause cell cycle arrest in the G2/M phase. acs.org

Example Data Table: Cell Cycle Distribution after Treatment with Analogue 2

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Vehicle Control | 65 | 20 | 15 |

| Analogue 2 (1 µM) | 62 | 18 | 20 |

| Analogue 2 (5 µM) | 40 | 15 | 45 |

This table presents hypothetical data for illustrative purposes.

Many anticancer drugs exert their cytotoxic effects by inducing oxidative stress through the generation of reactive oxygen species (ROS). The overproduction of ROS can lead to cellular damage and trigger apoptosis. Therefore, measuring ROS levels in cells treated with novel compounds is a key step in understanding their mechanism.

Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are commonly used to detect intracellular ROS. nih.gov Once inside the cell, DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). bmglabtech.com The fluorescence intensity, which can be measured by flow cytometry or a fluorescence microplate reader, is proportional to the amount of ROS present in the cells. nih.govthermofisher.com

Example Data Table: Relative ROS Levels after Treatment with Analogues

| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

|---|---|---|

| Vehicle Control | 100 | 1.0 |

| Analogue 1 (5 µM) | 150 | 1.5 |

| Analogue 2 (5 µM) | 450 | 4.5 |

| H2O2 (Positive Control) | 800 | 8.0 |

This table presents hypothetical data for illustrative purposes.

If a compound is designed to target a specific receptor, its binding affinity must be quantified. Receptor binding assays are used to measure the interaction between a ligand (the test compound) and its receptor. These assays are fundamental in drug discovery for determining potency and selectivity. labome.com

Radioligand binding assays are a common format. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured. The data are used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. Non-radioactive methods, such as those based on fluorescence polarization or surface plasmon resonance (SPR), are also widely used. labome.commerckmillipore.com

Example Data Table: Receptor Binding Affinity of this compound Analogues

| Compound | Target Receptor X (Ki, nM) | Off-Target Receptor Y (Ki, nM) | Selectivity (Y/X) |

|---|---|---|---|

| Analogue 1 | 50 | 1500 | 30 |

| Analogue 2 | 12 | 2400 | 200 |

| Analogue 3 | >1000 | >10000 | - |

This table presents hypothetical data for illustrative purposes.

Many drugs function by inhibiting the activity of specific enzymes. The oxetane moiety has been incorporated into inhibitors of various enzymes, including kinases and methyltransferases. nih.govnih.gov Enzyme inhibition assays are performed to determine the concentration of a compound required to reduce the activity of a target enzyme by 50% (IC50).

These assays typically involve incubating the target enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured over time using methods such as spectrophotometry, fluorometry, or luminometry. For example, in a kinase assay, the transfer of a phosphate (B84403) group from ATP to a substrate peptide can be quantified. The results provide a direct measure of the compound's potency as an enzyme inhibitor. For instance, an oxetane-containing compound was found to potently inhibit the enzymatic activity of protein arginine methyltransferase 5 (PRMT5). nih.gov

Example Data Table: Kinase Inhibition Profile of Analogue 2

| Kinase Target | IC50 (nM) |

|---|---|

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | >10000 |

| Kinase D | 850 |

This table presents hypothetical data for illustrative purposes.

To further understand the molecular mechanisms of a compound's action, its effects on gene and protein expression can be analyzed. These analyses can reveal which cellular pathways are modulated by the compound.

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure changes in the expression of specific genes. Cells are treated with the compound, and RNA is extracted and reverse-transcribed into cDNA. qRT-PCR is then used to amplify and quantify the levels of specific mRNA transcripts.

Western blotting is a widely used technique to detect and quantify changes in the levels of specific proteins. After treatment with the compound, cells are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest. Changes in the levels of key proteins involved in processes like apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs) can provide significant insight into the compound's mechanism of action. Comparative analysis of gene expression data across multiple cancer types can help identify common or specific pathways affected. unl.edu

Example Data Table: Effect of Analogue 2 on Protein Expression

| Protein | Function | Change in Expression (Fold vs. Control) |

|---|---|---|

| Cyclin B1 | G2/M Transition | -3.5 |

| p21 | Cell Cycle Arrest | +4.2 |

| Cleaved Caspase-3 | Apoptosis Execution | +6.8 |

| Bcl-2 | Anti-Apoptosis | -2.9 |

This table presents hypothetical data for illustrative purposes.

Lead Compound Identification and Optimization in Drug Discovery Pipelines

The journey from an initial "hit" compound to a viable drug candidate is a meticulous process of molecular refinement known as lead optimization. This crucial phase in the drug discovery pipeline aims to enhance the desirable properties of a lead compound—such as potency, selectivity, and metabolic stability—while minimizing undesirable characteristics. nih.gov A key strategy in modern medicinal chemistry involves the incorporation of specific structural motifs to fine-tune these properties. Among these, saturated heterocycles, particularly the oxetane ring found in this compound analogues, have gained significant traction for their ability to confer advantageous physicochemical attributes. nih.gov

The process typically begins with the identification of a lead compound, often through high-throughput screening, which may possess the desired biological activity but is rarely equipped with the optimal profile for clinical development. nih.gov Such initial leads frequently suffer from liabilities like poor aqueous solubility, high metabolic clearance, or unfavorable lipophilicity. nih.gov The strategic introduction of an oxetane moiety is a contemporary approach to systematically address these deficiencies. The compact, polar, and three-dimensional nature of the oxetane ring makes it a versatile tool for medicinal chemists. nih.govnih.gov

Table 1: Physicochemical Property Improvement via Oxetane Incorporation

| Compound | Core Structure | Key Moiety | pKaH | LogD | Outcome |

| Lead Compound (Analogue 4) | Phenyl | Piperazine | 7.8 | >3.5 | High hepatotoxicity in preclinical studies. nih.gov |

| Optimized Compound (Fenebrutinib) | Pyridine (B92270) | Oxetane | 6.3 | <2.5 | Mitigated toxicity and improved pharmacokinetic profile. nih.gov |

Further preclinical evaluations often involve exploring the SAR of a series of analogues to maximize potency against the intended biological target. In the development of N-acylethanolamine acid amidase (NAAA) inhibitors, researchers investigated a series of derivatives based on a threonine-derived β-lactone scaffold. nih.gov The systematic structural modifications and subsequent analysis revealed that specific carbamate (B1207046) derivatives containing an oxetane ring showed a significant enhancement in inhibitory potency. This optimization campaign led to the identification of a compound with single-digit nanomolar inhibition of intracellular NAAA activity, demonstrating the power of this approach to dramatically improve on an initial lead. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Oxetane-Containing NAAA Inhibitors

| Compound | R Group Modification | Target | IC₅₀ (nM) |

| ARN077 (Lead Compound) | N/A | NAAA | Potent (specific value not stated) |

| Optimized Analogue (14q) | (4-phenylphenyl)-methyl | Human NAAA | 7 |

| Optimized Analogue (14q) | (4-phenylphenyl)-methyl | Rat NAAA | 7 |

This table illustrates the significant potency enhancement achieved through structural optimization of the lead compound. nih.gov

Patent Landscape and Commercial Research Trends for N Oxetan 3 Yl Oxan 4 Amine

Analysis of Patent Filings Related to N-(oxetan-3-yl)oxan-4-amine

A direct analysis of patent filings for the specific compound This compound reveals its primary role as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs), rather than as a final drug candidate itself. While the exact compound is not always explicitly claimed as the primary invention, its structural motif is frequently cited in the patent literature.

The combination of an oxetane (B1205548) ring, particularly at the 3-position, with an amine is a well-documented strategy in drug discovery to modulate the basicity of the amine. The electronegative oxygen atom of the oxetane ring exerts an inductive electron-withdrawing effect, which can reduce the pKa of a neighboring amine, a desirable feature for optimizing pharmacokinetic properties and reducing potential off-target effects, such as hERG channel inhibition. nih.govacs.org

A comprehensive search of patent databases indicates that this scaffold is often included within the scope of broad Markush structures in patents filed by major pharmaceutical companies. These patents typically cover a wide range of related compounds, signifying the strategic importance of securing intellectual property around this valuable chemical space.

Patent Families Incorporating Oxetane and Oxane Moieties in Active Pharmaceutical Ingredients

The strategic incorporation of oxetane and oxane (tetrahydropyran) rings is a recurring theme in modern drug discovery, as evidenced by a multitude of patent filings from various pharmaceutical innovators. These scaffolds are prized for their ability to impart favorable properties such as increased solubility, improved metabolic stability, and enhanced three-dimensionality, which can lead to better target engagement.

A notable trend is the use of these moieties in the development of kinase inhibitors, a class of drugs central to oncology and immunology research. The oxetane and oxane rings can serve as non-planar bioisosteres for other groups, helping to navigate the often-crowded intellectual property landscape and to fine-tune the pharmacological profile of a lead compound. acs.org

Several prominent pharmaceutical companies have been active in filing patents for compounds containing these heterocyclic systems. The following table provides a snapshot of representative patent families in this domain:

| Patent / Application Number | Assignee/Applicant | Therapeutic Area (if specified) | Title/Focus of Invention |

| WO2017103611A1 | Unnamed | Kinase Inhibitors | Compounds useful as kinase inhibitors google.com |

| WO2013032797A1 | Exelixis, Inc. | Cancer | Oxetane 3,3-dicarboxamide compounds and methods of making and using same idrblab.net |

| WO2021224320A1 | Not specified | LRRK2 Kinase Inhibitors | New Macrocyclic LRRK2 Kinase Inhibitors acs.org |

| EP3517536B1 | Gilead Sciences, Inc. | TANK-binding kinase (TBK1) and I-Kappa-B kinase (IKKε, IKBKE) inhibitors | Aminotriazine derivatives useful as TANK-binding kinase inhibitor compounds |

This table is illustrative and not exhaustive of all patent filings in this area.

The patents listed above underscore the broad applicability of oxetane and oxane-containing scaffolds across a range of therapeutic targets. The work by companies like Gilead and Exelixis highlights the focus on kinase inhibitors for various diseases.

Emerging Trends in Patent Literature for Related Chemical Scaffolds

The patent literature reveals several emerging trends for chemical scaffolds related to This compound . A key trend is the increasing use of spirocyclic systems that incorporate oxetane rings. ethz.ch These rigid, three-dimensional structures can offer improved binding affinity and selectivity for their biological targets. Spirocyclic oxetanes are being explored as bioisosteres for more common heterocycles like morpholine, providing a novel avenue for lead optimization. researchgate.net

Another significant trend is the development of novel synthetic methodologies that facilitate the incorporation of oxetane and oxane moieties into complex molecules at later stages of a synthetic sequence. This allows for greater flexibility in drug discovery programs and enables the rapid generation of diverse compound libraries for screening.

Furthermore, there is a growing interest in the use of these scaffolds in therapeutic areas beyond oncology. The unique properties imparted by the oxetane and oxane rings are being leveraged in the design of drugs for neurodegenerative disorders, infectious diseases, and metabolic conditions. The ability of the oxetane moiety to fine-tune the properties of a molecule makes it a valuable tool for medicinal chemists working on a wide array of challenging biological targets.

The continued exploration of these scaffolds in patent applications suggests that they will remain a prominent feature in the design of next-generation therapeutics.

Future Directions and Unexplored Avenues in N Oxetan 3 Yl Oxan 4 Amine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While the synthesis of N-(oxetan-3-yl)oxan-4-amine can be achieved through established methods such as reductive amination of oxan-4-one with oxetan-3-amine, future research should focus on developing more efficient, sustainable, and scalable synthetic strategies. Current multistep syntheses of oxetane (B1205548) and oxane building blocks can be cumbersome and resource-intensive. acs.org

Future synthetic endeavors could explore:

Late-Stage Functionalization: Developing methods for the direct introduction of the oxetanyl group onto a pre-existing oxan-4-amine core, or vice-versa. Recent advances in C–H functionalization offer a promising avenue for creating the C-N bond in a more atom-economical fashion. acs.org

Biocatalytic Approaches: Employing enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions, contributing to a greener chemical process. Biocatalytic platforms have shown success in the enantioselective formation and ring-opening of oxetanes. researchgate.net

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate scalability for the industrial production of this compound and its derivatives.

A comparison of potential synthetic strategies is outlined in Table 1.

| Synthetic Strategy | Potential Advantages | Challenges | Relevant Research |

| Reductive Amination | Well-established, reliable for small-scale synthesis. | Multi-step preparation of starting materials, use of reducing agents. | mdpi.com |

| Late-Stage C-H Amination | Increased atom economy, potential for diversification. | Catalyst development, regioselectivity control. | acs.org |

| Biocatalysis | High stereoselectivity, mild conditions, sustainable. | Enzyme discovery and engineering, substrate scope. | researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry and machine learning are poised to play a pivotal role in accelerating the exploration of the chemical space around this compound. acs.org Predictive models can guide the synthesis of new derivatives with optimized properties, reducing the need for extensive empirical screening.

Future computational research should focus on:

Physicochemical Property Prediction: Developing robust Quantitative Structure-Property Relationship (QSPR) models to predict key drug-like properties such as solubility, lipophilicity (LogP), and polar surface area (PSA) for novel derivatives. nih.govresearchgate.net The oxetane moiety is known to influence these properties in a non-intuitive manner, making predictive modeling particularly valuable. acs.orgchimia.ch

Pharmacophore and Docking Studies: If a biological target is identified, computational docking can predict the binding mode of this compound and its analogs. This can help in designing new derivatives with improved binding affinity and selectivity. Homology modeling can be used if the crystal structure of the target is unavailable. researchgate.net

Metabolic Stability Prediction: In silico models can predict the most likely sites of metabolism on the molecule, allowing for chemical modifications to block metabolic pathways and improve the compound's pharmacokinetic profile. scirp.org For example, the introduction of fluorine atoms can significantly alter metabolic stability. news-medical.net

Table 2 highlights key computational approaches and their potential impact on the research of this compound.

| Computational Method | Objective | Predicted Outcome | Potential Impact |

| Molecular Dynamics | Understand conformational flexibility. | Preferred 3D structures in solution. | Guide structure-based design. chemrxiv.org |

| QSPR Modeling | Predict physicochemical properties. | Solubility, LogP, pKa values. | Prioritize synthesis of "drug-like" molecules. nih.gov |

| Molecular Docking | Predict binding to a biological target. | Binding affinity and orientation. | Identify potential lead compounds. researchgate.net |

| Metabolism Prediction | Identify labile metabolic sites. | Sites of oxidation or hydrolysis. | Design metabolically stable analogs. scirp.org |

Exploration of New Pharmacological Targets for Oxetane/Oxane-Containing Compounds

The unique structural features of this compound make it a candidate for a wide range of pharmacological applications. The oxetane ring can act as a hydrogen bond acceptor and a non-classical isostere for groups like gem-dimethyl or carbonyl, potentially improving target engagement and pharmacokinetic properties. nih.govbeilstein-journals.org

Future research should systematically screen this compound and its derivatives against various classes of pharmacological targets, including:

Kinases: Kinases are a well-established class of drug targets, particularly in oncology. The introduction of an oxetane ring has been shown to improve the properties of kinase inhibitors. mdpi.com

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against a panel of GPCRs could uncover novel activities.

Ion Channels: The modulation of ion channels is a key mechanism for many drugs acting on the central nervous system and cardiovascular system.

Enzymes: The compound could be investigated as an inhibitor of various enzymes, such as proteases or metabolic enzymes. For instance, oxetane-containing compounds have been developed as inhibitors of matrix metalloproteinase 13 (MMP-13). nih.gov

Anti-infective Targets: The compound could be tested against bacterial, viral, or parasitic targets. For example, some oxane-containing compounds have shown promise as antimalarial agents. researchgate.netmmv.org

A systematic screening approach, coupled with the development of a focused library of derivatives, will be key to identifying novel and potent biological activities.

Integration of Omics Data in Preclinical Research for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, future preclinical studies should integrate multi-omics approaches. researchgate.net This involves the comprehensive analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in cells or tissues treated with the compound.

Key applications of omics in this context include:

Mechanism of Action (MoA) Deconvolution: If the compound shows a phenotypic effect (e.g., inhibits cancer cell growth), proteomics and metabolomics can help identify the specific cellular pathways that are perturbed, thus revealing its MoA. nih.govnih.gov

Off-Target Effects and Toxicity Prediction: Omics data can provide an unbiased view of the global cellular changes induced by the compound, helping to identify potential off-target effects and predict toxicity early in the drug development process. nih.gov

Biomarker Discovery: If the compound proves effective in preclinical models of a disease, omics data can help identify biomarkers that could be used to select patients who are most likely to respond to the treatment in future clinical trials.

Organ-on-a-Chip Systems: The use of advanced in vitro models like organ-on-a-chip, combined with omics analysis, can provide more human-relevant data on the efficacy and safety of this compound and its derivatives before moving to in vivo studies. researchgate.net

The integration of these advanced research methodologies will be crucial for unlocking the full therapeutic potential of this compound and its analogs, paving the way for the development of a new generation of innovative medicines.

Q & A

Q. Key Steps :

- Activation of oxane-4-amine (e.g., via bromination).

- Coupling with oxetan-3-amine using a palladium catalyst or reductive amination with NaBH₃CN.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

What analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm amine linkage and ring conformations (e.g., oxetane ring protons at δ 4.6–5.0 ppm) .

- HRMS : To verify molecular formula (C₈H₁₅N₂O₂, exact mass 171.1134) .

- Collision Cross-Section (CCS) Analysis : Predicted CCS values (e.g., 138.1 Ų for [M+H]⁺) aid in distinguishing stereoisomers .

Data Interpretation Example :

A discrepancy between observed and predicted CCS values may indicate conformational flexibility or solvent effects .

What are the primary research applications of this compound?

This compound is explored as:

- Pharmaceutical Intermediate : Its strained oxetane ring enhances metabolic stability, making it a candidate for kinase inhibitors or GPCR-targeted drugs .

- Building Block : Used to synthesize complex molecules (e.g., benzimidazole derivatives in Example 465, Patent EP3423496) .

Case Study : In Example 465, the compound was incorporated into a benzo[d]imidazole scaffold, demonstrating anti-cancer activity via kinase inhibition .

Advanced Research Questions

How can researchers optimize reaction yields when functionalizing the oxetane ring?

Functionalization of the oxetane ring is challenging due to ring strain. Strategies include:

- Protecting Group Strategy : Temporarily protect the amine group with Boc or Fmoc to prevent side reactions during oxetane modification .

- Ring-Opening Reactions : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states during nucleophilic attacks on the oxetane oxygen .

Example : Oxetane ring-opening under acidic conditions (HCl/THF) produced derivatives with improved solubility for biological assays .

How do computational methods aid in predicting biological activity?

Molecular docking and MD simulations can model interactions between this compound derivatives and target proteins (e.g., kinases). Key parameters:

- Binding Affinity : Calculated ΔG values correlate with experimental IC₅₀ data (e.g., Ki = 41.0 nM for a related pyrimidin-4-amine kinase inhibitor) .

- Conformational Analysis : CCS predictions (via MOBCAL) validate solution-phase conformers .

Data Contradiction : Discrepancies between predicted and experimental CCS values may arise from solvent effects or protonation states, requiring iterative refinement of computational models .

What strategies resolve synthetic challenges in scaling up production?

Scale-up issues often relate to:

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .

- Catalyst Efficiency : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to optimize coupling yields .

Case Study : A scaled synthesis of a related oxan-4-amine hydrochloride achieved 85% yield via solvent-free mechanochemical grinding .

How can researchers address conflicting bioactivity data across derivatives?

Contradictory activity data may stem from:

- Steric Effects : Bulky substituents on the oxetane ring may hinder target binding (e.g., compare Example 465 vs. 466 in EP3423496) .

- Metabolic Stability : Oxetane rings improve half-life but may reduce permeability in certain cell lines .

Methodology : Perform parallel SAR studies with systematic substitutions (e.g., fluorination at specific positions) to isolate contributing factors .

Methodological Guidelines

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.